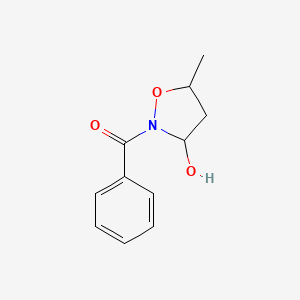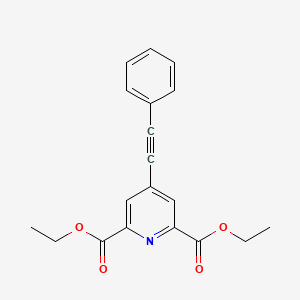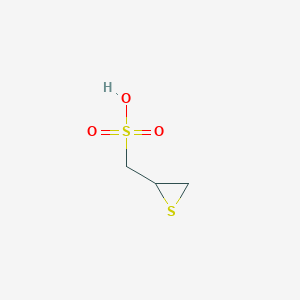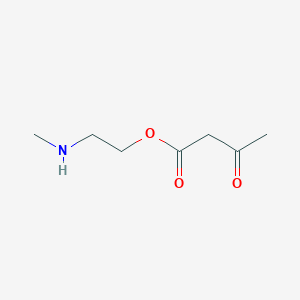![molecular formula C11H19BClNO2 B14314587 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride CAS No. 113985-08-3](/img/structure/B14314587.png)
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride typically involves the reaction of 2-[(Dimethylamino)methyl]phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Dimethylamino)methyl]phenylboronic acid
- 2-(N,N-Dimethylaminomethyl)phenylboronic acid
- (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Uniqueness
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .
Eigenschaften
CAS-Nummer |
113985-08-3 |
|---|---|
Molekularformel |
C11H19BClNO2 |
Molekulargewicht |
243.54 g/mol |
IUPAC-Name |
2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride |
InChI |
InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H |
InChI-Schlüssel |
OXHBBRDWHRHOMA-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
